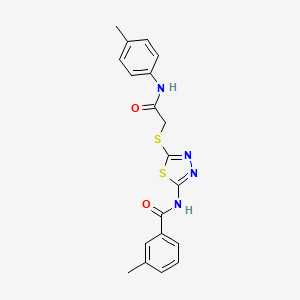![molecular formula C13H11NO5 B2575380 5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)isoxazole-3-carboxylic acid CAS No. 890647-83-3](/img/structure/B2575380.png)
5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
In a study, four bidentate heterocyclic Schiff base ligands and their sixteen Co (II), Ni (II), Cu (II), and Zn (II) metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .Molecular Structure Analysis
The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement for structural elucidation .Chemical Reactions Analysis
The compounds were evaluated for their antioxidant ability by DPPH and ABTS assays .Physical And Chemical Properties Analysis
The compound is soluble in water and highly soluble in ethanol and acetone .Scientific Research Applications
Antimicrobial and Antioxidant Activities
A novel series of isoxazole derivatives bearing biologically active pharmacophores like benzodioxane and peptide bond, including 5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)isoxazole-3-carboxylic acid, demonstrated strong antimicrobial and antioxidant activities. These compounds were tested for their effectiveness against various microbial strains and evaluated for their antioxidant potential, indicating their potential as antimicrobial agents and antioxidants (Pothuri, Machiraju, & Rao, 2020).
Synthesis and Structural Analysis
Research has focused on the synthesis of compounds related to this compound and their structural analysis. These studies have contributed to understanding the chemical properties and potential biological activities of such compounds through methods like FTIR, 1H NMR, 13C NMR, and mass spectrometry, supporting their potential applications in medicinal chemistry and drug design (Pothuri, Machiraju, & Rao, 2020).
Anti-inflammatory and Analgesic Properties
Related compounds have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have shown that some derivatives exhibit significant anti-inflammatory and analgesic activities, comparable to standard drugs. This suggests the potential of these compounds in developing new treatments for conditions associated with pain and inflammation (Rajanarendar et al., 2013).
Coordination Polymers and Chemical Properties
Research on coordination polymers based on related chemical structures has provided insights into their synthesis, structures, and properties. These studies have explored the potential applications of these materials in various fields, including luminescent and magnetic properties, highlighting the versatility and potential utility of compounds with similar chemical frameworks (He et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-13(16)9-7-11(19-14-9)8-2-3-10-12(6-8)18-5-1-4-17-10/h2-3,6-7H,1,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEMVDTWINJULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC(=NO3)C(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


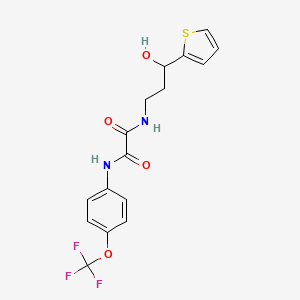
![methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine](/img/structure/B2575299.png)
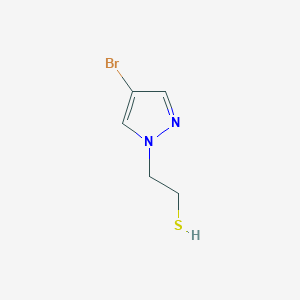

![Ethyl 5-[(4-chlorobenzyl)amino]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2575303.png)
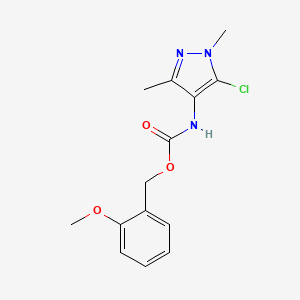
![3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2575307.png)
![3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2575310.png)
![N-(3,4-dimethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2575311.png)

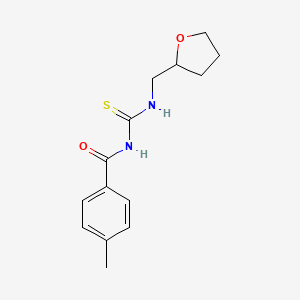
![(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2575319.png)
